molecular formula C21H19N3O5S2 B11546847 2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate

2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate

Cat. No.: B11546847
M. Wt: 457.5 g/mol
InChI Key: VAOYDHDDWJWMFF-FSJBWODESA-N
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Description

2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions and coupling reactions. The choice of method depends on the desired yield, purity, and specific application of the compound. The Suzuki–Miyaura coupling is particularly favored in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors. The specific pathways and targets depend on the functional groups attached to the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of ethoxy, formamido, and acetamido groups makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C21H19N3O5S2

Molecular Weight

457.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(thiophene-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C21H19N3O5S2/c1-2-28-16-11-14(7-8-15(16)29-21(27)18-6-4-10-31-18)12-23-24-19(25)13-22-20(26)17-5-3-9-30-17/h3-12H,2,13H2,1H3,(H,22,26)(H,24,25)/b23-12+

InChI Key

VAOYDHDDWJWMFF-FSJBWODESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2)OC(=O)C3=CC=CS3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CS2)OC(=O)C3=CC=CS3

Origin of Product

United States

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